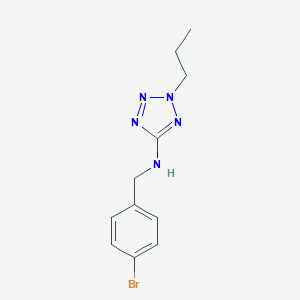
2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide, also known as DMTBS, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. DMTBS belongs to the class of sulfonamide compounds that have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, pain, and tumor growth. 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, and the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects
2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
The advantages of using 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide in lab experiments include its ability to inhibit inflammation, pain, and tumor growth, making it a potential candidate for drug development. However, the limitations of using 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide include its low solubility in water and its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research on 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide. One potential direction is to explore its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to investigate its mechanism of action and identify its molecular targets. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties may also be explored in future research.
Conclusion
In conclusion, 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide may lead to the development of new therapeutic agents for the treatment of cancer, inflammation, and pain.
合成方法
2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine and subsequent reaction with 4H-1,2,4-triazole-4-thiol. The final product is obtained through the reaction of the resulting thiol with ammonium carbonate. The purity of the synthesized 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has been found to exhibit potential pharmacological properties such as anti-inflammatory, analgesic, and antitumor activities. Its anti-inflammatory and analgesic properties have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. 2,5-dimethyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
分子式 |
C10H12N4O2S |
|---|---|
分子量 |
252.3 g/mol |
IUPAC 名称 |
2,5-dimethyl-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-8-3-4-9(2)10(5-8)17(15,16)13-14-6-11-12-7-14/h3-7,13H,1-2H3 |
InChI 键 |
NHMOVUIEQRHQQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN2C=NN=C2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NN2C=NN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276696.png)
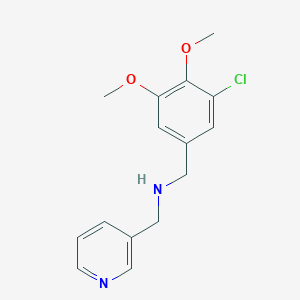
![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
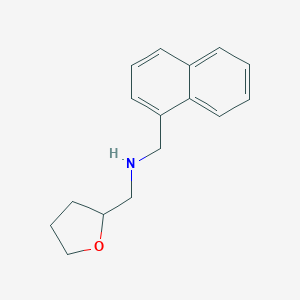
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276705.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)

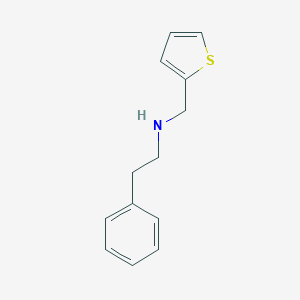
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)
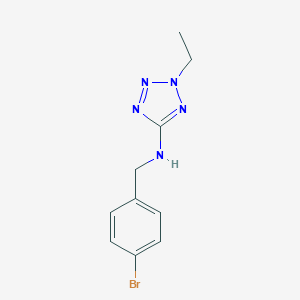
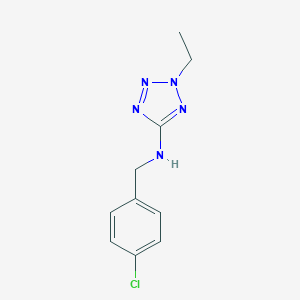
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276720.png)
